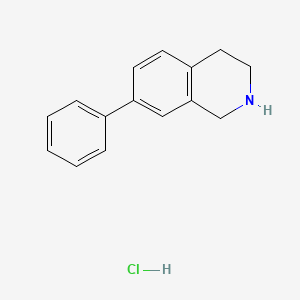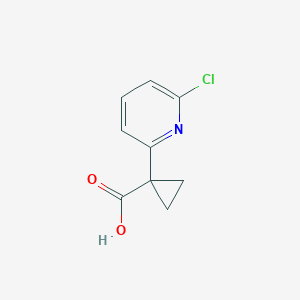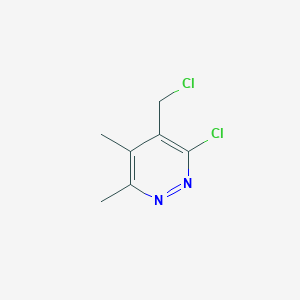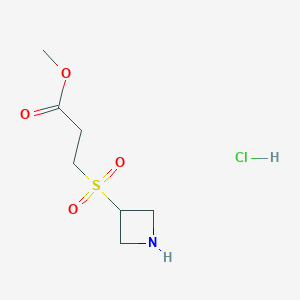
7-苯基-1,2,3,4-四氢异喹啉盐酸盐
描述
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经退行性疾病研究
7-苯基-1,2,3,4-四氢异喹啉盐酸盐: 已被研究其在神经退行性疾病中的潜在作用。它是一种四氢异喹啉的结构类似物,存在于人脑中,并与帕金森病有关。 研究表明,该化合物可能有助于理解神经退行性疾病相关的生化途径 .
生物碱合成合成中间体
该化合物是合成各种生物碱的关键中间体。生物碱是一类天然存在的有机化合物,大部分含有碱性氮原子。 它们具有广泛的药理作用,并因其镇痛和抗疟疾特性而被用于医药 .
抗菌剂的开发
异喹啉骨架是具有抗菌特性的分子中的常见特征。 因此,7-苯基-1,2,3,4-四氢异喹啉盐酸盐可用于设计和合成新型抗菌剂,以对抗耐药菌株和其他病原体 .
癌症研究
异喹啉也已知具有抗癌活性。该化合物可用于开发新型化疗药物。 其衍生物可能抑制癌细胞的生长,可以成为癌症研究中探索新的治疗途径的宝贵工具 .
化学生物学和蛋白质组学
在化学生物学中,该化合物可用于修饰肽和蛋白质,有助于研究蛋白质-蛋白质相互作用。 它还可以作为蛋白质组学中的探针来了解细胞内各种蛋白质的功能 .
有机合成和催化
作为有机结构单元,7-苯基-1,2,3,4-四氢异喹啉盐酸盐用于有机合成。 它可以作为催化循环中的配体,特别是在不对称合成中,这对于生产对映体纯的物质至关重要 .
作用机制
Target of Action
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds .
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the formation of an intermediate iminium , which can undergo various transformations, leading to diverse biological activities .
Biochemical Pathways
The biochemical pathways affected by 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds . These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of similar thiq-based compounds have been noted , which could influence their bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds , the effects could range from antimicrobial to neuroprotective.
Action Environment
The action, efficacy, and stability of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods , suggesting that these compounds may be stable under a variety of conditions.
生化分析
Biochemical Properties
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of dopamine induced by methamphetamine . This interaction suggests its potential use in modulating neurotransmitter levels and treating related disorders. Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may interact with other enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways.
Cellular Effects
The effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine pathways can alter neuronal signaling and potentially impact conditions such as Parkinson’s disease and schizophrenia . Furthermore, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may affect the expression of genes involved in neurotransmitter regulation, thereby modulating cellular functions.
Molecular Mechanism
At the molecular level, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of dopamine release involves binding interactions with dopamine transporters and receptors . Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For example, its inhibition of dopamine release suggests its involvement in dopamine metabolism. Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical pathways.
Transport and Distribution
The transport and distribution of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHNYDGTKSXUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947351 | |
| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24464-13-9 | |
| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)


![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)


![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)
